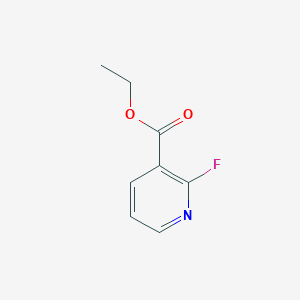

Ethyl 2-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoronicotinate is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by other names such as Ethyl 2-fluoroisonicotinate and Ethyl 2-fluoropyridine-4-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure also includes 3 freely rotating bonds .

Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 244.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol, and the flash point is 101.5±23.2 °C . The index of refraction is 1.489, and the molar refractivity is 40.7±0.3 cm3 . The compound has 3 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Characterization

Research on ethyl 2-fluoronicotinate often revolves around its synthesis and analytical characterization. For instance, studies have developed methodologies for separating and determining compounds like 5-fluoronicotinic acid and ethyl 5-fluoronicotinate using high-performance liquid chromatography (HPLC), demonstrating the importance of analytical techniques in identifying and quantifying such compounds (Hu Bao-xiang, 2005). Additionally, research into the synthesis of related compounds, such as ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, showcases the chemical versatility and potential pharmaceutical relevance of these molecules (Zhou Yan-feng, 2007).

Pharmaceutical Intermediates

This compound derivatives have been explored as key intermediates in pharmaceutical synthesis. A notable example includes the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a compound with potential applications in medicinal chemistry (Xin Wang et al., 2006). Such studies underscore the role of this compound in the synthesis of complex organic molecules that may serve as building blocks for pharmaceuticals.

Material Science and Polymers

In the field of materials science, fluorinated polymers derived from this compound and similar compounds have been investigated for their unique properties. Research on fluoropolymers, such as ethylene/tetrafluoroethylene (ETFE), has highlighted their application in architectural and conservation contexts due to their mechanical-chemical resistance and transparency. These studies demonstrate the broader industrial relevance of fluorinated compounds in protective coatings and structural materials (M. Bracciale et al., 2022).

Properties

IUPAC Name |

ethyl 2-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVVBYDLMJMJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558614 |

Source

|

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113898-56-9 |

Source

|

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)